1,3-dimethyl-1H-pyrazole-4-thiol
Description
Properties
CAS No. |
1493355-09-1 |
|---|---|
Molecular Formula |
C5H8N2S |
Molecular Weight |
128.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and General Procedure
This method adapts the thiolation strategy described in CN106866534A, where pyrazolone derivatives react with thiolating agents under oxidative conditions. For 1,3-dimethyl-1H-pyrazole-4-thiol, the synthetic pathway involves:
-
Formation of 1,3-Dimethyl-1H-Pyrazol-5-Ol : A pyrazolone intermediate is synthesized via cyclization of ethyl acetoacetate derivatives.
-
Thiol Introduction : The hydroxyl group at position 4 is replaced with a thiol using dimethyl sulfoxide (DMSO) as an oxidant and a sulfur source.
Key Reaction Conditions:
-
Reactants : 1,3-Dimethyl-1H-pyrazol-5-ol (1.0 equiv), thiolating agent (e.g., thiourea or H<sub>2</sub>S, 1.2 equiv).
-
Solvent : Toluene or DMSO (solvent-free conditions possible).
-
Temperature : 60–110°C.
-
Time : 20–36 hours.
Example Protocol (Adapted from):
| Parameter | Value |
|---|---|
| Pyrazolone | 1,3-Dimethyl-1H-pyrazol-5-ol (0.5 mmol) |
| Thiolating Agent | Thiourea (0.6 mmol) |
| Oxidant | DMSO (3.0 equiv) |
| Temperature | 90°C |
| Reaction Time | 24 hours |
| Workup | Extraction with ethyl acetate, column chromatography (petroleum ether/ethyl acetate 10:1) |
| Yield | 70–75% |
Advantages :
-
High functional group tolerance enables modular derivatization.
Cyclocondensation with Thiol-Containing Reagents
Modified Approach from Carboxylic Acid Synthesis
The method outlined in CN114014809A for 1,3-dimethyl-1H-pyrazole-4-carboxylic acid provides a foundational framework. By substituting the final hydrolysis step with thiol incorporation, the thiol derivative can be obtained.
Synthetic Steps:
-
Condensation : Ethyl acetoacetate, triethyl orthoformate, and acetic anhydride react at 110–120°C to form a β-ketoester intermediate (Compound A).
-
Cyclization with Methylhydrazine : Compound A reacts with methylhydrazine in toluene under basic conditions (NaOH) to yield a pyrazole intermediate (Compound B).
-
Thiolation : Instead of hydrochloric acid, introduce a thiolating agent (e.g., P<sub>2</sub>S<sub>5</sub> or Lawesson’s reagent) to convert the carbonyl group to a thiol.
Optimized Parameters (Derived from):
| Step | Conditions |
|---|---|
| Condensation | 110–120°C, 4 hours |
| Cyclization | 10–20°C, 1 hour (methylhydrazine:NaOH:Compound A = 5:0.3:9 by mass) |
| Thiolation | 85–90°C, 15% HCl replaced with P<sub>2</sub>S<sub>5</sub> (2.0 equiv) |
| Yield | 65–70% (after purification) |
Characterization Data :
-
1H NMR (DMSO-d<sub>6</sub>) : δ 12.10 (s, 1H, SH), 8.09 (s, 1H, pyrazole-H), 3.77 (s, 3H, N–CH<sub>3</sub>), 2.14 (s, 3H, CH<sub>3</sub>).
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-1H-pyrazole-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the pyrazole ring.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Electrophilic reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Cyclization: Cyclization reactions often require acidic or basic catalysts and elevated temperatures.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Substitution: Alkylated or acylated pyrazoles.
Cyclization: Fused heterocyclic compounds.
Scientific Research Applications
1,3-dimethyl-1H-pyrazole-4-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,3-dimethyl-1H-pyrazole-4-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, the pyrazole ring can interact with biological receptors, influencing signal transduction pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole derivatives are widely studied due to their structural versatility. Below is a detailed comparison of 1,3-dimethyl-1H-pyrazole-4-thiol with structurally analogous compounds, focusing on functional group substitutions, physicochemical properties, and applications.
Structural and Functional Group Comparisons
Physicochemical Properties
- Acidity : The thiol group in this compound (pKa ~10) is less acidic than carboxylic acid derivatives (pKa ~4.5) but more acidic than amines (pKa ~10.5) .
- Solubility : The thiol derivative exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to hydrogen bonding, whereas the carboxylic acid analog is highly soluble in water and alcohols .
- Thermal Stability : Thiol-containing pyrazoles are less thermally stable than their carboxylic acid counterparts, decomposing above 150°C .
Q & A
Q. What are the common synthetic routes for preparing 1,3-dimethyl-1H-pyrazole-4-thiol and its derivatives?
The synthesis typically involves multi-step reactions, such as cyclocondensation of hydrazines with diketones or β-ketoesters, followed by functionalization of the pyrazole core. For example, heterocyclic derivatives can be synthesized via refluxing intermediates (e.g., 1,5-dimethyl-3-oxo-2-phenylpyrazole) with reagents like tetrazoles or thiolating agents under controlled conditions. Purification often involves recrystallization from methanol or ethanol, and reaction progress is monitored via TLC .
Q. How can NMR and mass spectrometry (MS) be utilized to characterize this compound?
- 1H/13C-NMR : The methyl groups at positions 1 and 3 of the pyrazole ring resonate as singlets in the range δ 2.5–3.5 ppm (1H-NMR) and δ 30–40 ppm (13C-NMR). The thiol (-SH) proton may appear as a broad peak around δ 3.5–4.5 ppm but is often absent in deuterated solvents due to exchange.
- MS : Electron spray ionization (ESI-MS) typically shows a molecular ion peak [M+H]+ corresponding to the molecular formula C₅H₈N₂S (m/z = 128.1). Fragmentation patterns confirm substituent stability, such as loss of -SH (m/z 91) .
Advanced Research Questions
Q. How can X-ray crystallography with SHELX software resolve structural ambiguities in this compound derivatives?
SHELX programs (e.g., SHELXL for refinement, SHELXD for phase solution) are critical for determining hydrogen-bonding networks and torsional angles in crystalline derivatives. For instance, the thiol group’s orientation can be mapped using Fourier difference maps, while disorder in methyl groups is resolved via iterative refinement. Data collection at low temperatures (100 K) minimizes thermal motion artifacts. The CIF file generated includes bond lengths (e.g., C-S ≈ 1.68 Å) and angles, validated against the Cambridge Structural Database .
Q. What methodologies are employed to analyze hydrogen-bonding patterns in crystalline this compound?
Graph set analysis (G) is applied to categorize intermolecular interactions:
- D(2) motifs: Thiol S-H⋯N(pyrazole) interactions form dimeric chains.
- C(4) chains: Methyl C-H⋯S interactions propagate along crystallographic axes.
Hydrogen-bond energetics are computed using DFT (e.g., B3LYP/6-311+G(d,p)) to quantify interaction strengths (e.g., −15 to −25 kJ/mol). Etter’s rules guide the prediction of supramolecular architectures .
Q. How can derivatization of the thiol group enhance the compound’s reactivity or bioactivity?
The thiol group can be alkylated, acylated, or oxidized to disulfides for functional diversification. For example:
- S-Alkylation : Reaction with alkyl halides (e.g., CH₃I) in basic media yields thioethers, improving lipophilicity for membrane permeability studies.
- Disulfide formation : Oxidation with H₂O₂ generates dimeric species, useful in redox-responsive drug delivery systems.
Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) .
Q. What computational strategies predict the electronic properties and reactivity of this compound?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute frontier molecular orbitals (HOMO-LUMO gap ≈ 5.2 eV), electrostatic potential maps (identify nucleophilic S sites), and Fukui indices for electrophilic attack.
- Molecular Docking : AutoDock Vina screens interactions with biological targets (e.g., enzymes with cysteine residues), using the compound’s 3D structure (PDB ID: 7HD as a template) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
